N-Acetyl-beta-D-glucosamine tetraacetate

Beschreibung

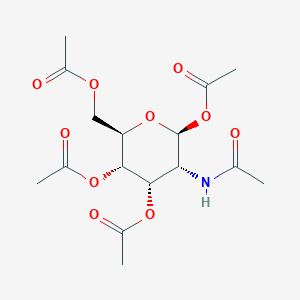

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40908637 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14086-90-9, 6730-10-5, 7784-54-5, 10385-50-9, 7772-79-4 | |

| Record name | NSC409738 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409738 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232059 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231931 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231931 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231915 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC224432 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=224432 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-[(1-hydroxyethylidene)amino]hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40908637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-beta-D-glucosamine tetraacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Strategies for N Acetyl Beta D Glucosamine Tetraacetate

Synthetic Pathways from Precursors

Preparation from N-Acetylglucosamine

The most direct route to N-Acetyl-beta-D-glucosamine tetraacetate is the peracetylation of the readily available N-acetylglucosamine.

The standard and widely adopted method for the synthesis of this compound from N-acetylglucosamine involves direct acetylation using acetic anhydride (B1165640) in the presence of a base catalyst. scirp.org Pyridine (B92270) is commonly employed as both the catalyst and the solvent for this transformation. scirp.org The reaction proceeds by treating N-acetylglucosamine with an excess of acetic anhydride in pyridine at room temperature. scirp.org This process effectively acetylates all four free hydroxyl groups. The reaction is typically allowed to proceed for 12 to 24 hours to ensure complete conversion. scirp.org Following the reaction, the product is isolated, often as a syrup, which can then be purified by crystallization, commonly from ethanol, to yield the final product. scirp.org This method is known for its high efficiency, with reported yields of approximately 80%. scirp.org

Table 1: Acetylation of N-Acetylglucosamine

| Starting Material | Reagents | Catalyst | Reaction Time | Yield |

|---|

Glycosylation Reactions Utilizing this compound

This compound serves as a glycosyl donor for the introduction of N-acetylglucosamine units into growing oligosaccharide chains. In these reactions, the anomeric C1-acetate acts as a leaving group, which is activated by a promoter, typically a Lewis acid.

However, the reactivity of glycosyl donors is significantly influenced by the protecting groups on the sugar ring. The presence of an acetyl group at the C2-position (the 2-acetamido group) can participate in the reaction, a phenomenon known as neighboring group participation. This often leads to the formation of a stable oxazoline (B21484) by-product, which can hinder the desired glycosylation reaction. nih.gov Research has shown that under certain conditions with specific promoters, glycosylation reactions using this compound (a β-acetate donor) can be inefficient, resulting in low yields of the desired glycoside or even failing to proceed at all. nih.govnih.gov For example, in one study, a β-GlcNAc tetraacetate donor provided only a 16% yield of the target glycosylation product. nih.gov This highlights that while this compound is a useful precursor, its direct use as a glycosyl donor can be challenging and may require carefully optimized conditions or alternative protecting group strategies to achieve efficient glycosylation. nih.gov

Table 2: Mentioned Chemical Compounds

| Compound Name | Abbreviation | Role |

|---|---|---|

| This compound | - | Target Compound, Glycosyl Donor |

| N-Acetylglucosamine | GlcNAc | Precursor |

| D-Glucosamine hydrochloride | - | Precursor |

| Acetic Anhydride | Ac₂O | Reagent |

| Pyridine | Py | Catalyst, Solvent |

| Sodium Methoxide | NaOMe | Reagent |

| Methanol | MeOH | Solvent |

| Phthaloyl group | Phth | Protecting Group |

Challenges in Direct Glycosylation with GlcNAc Donors

Formation of 1,2-Oxazoline Intermediates and Stereochemical Control

A major complication in glycosylation reactions with N-acetyl-D-glucosamine donors is the participation of the N-acetyl group at the C-2 position. nih.gov This neighboring group participation leads to the formation of a stable 1,2-oxazoline intermediate. acs.orgacs.org While this participation is key to forming the desired β-glycosidic linkage, the oxazoline species itself can be a problematic byproduct. nih.gov The formation of this intermediate is often in competition with the desired glycosylation pathway, and its relative stability can lead to low yields of the target oligosaccharide. nih.gov

The control of stereochemistry in these reactions is intrinsically linked to the behavior of the oxazoline intermediate. The formation of the oxazolinium ion intermediate is crucial for achieving the desired 1,2-trans (β) stereoselectivity. However, the stability of the neutral oxazoline can halt the reaction progress, preventing the formation of the desired glycoside. nih.gov In some cases, the initially formed β-glycoside can undergo post-glycosylation anomerization to the α-anomer, further complicating stereochemical control. researchgate.netnih.gov The challenge, therefore, lies in promoting the reaction of the oxazolinium intermediate with the glycosyl acceptor while minimizing the accumulation of the unreactive oxazoline byproduct. nih.gov

Reactivity Issues with GlcNAc Donors

N-Acetyl-D-glucosamine donors are generally less reactive compared to other glycosyl donors. researchgate.netnih.gov This low reactivity necessitates the use of harsh reaction conditions, such as reflux heating or microwave irradiation, to achieve glycosylation, which can lead to the formation of undesired byproducts. nih.gov The electron-withdrawing nature of the acetamido group at C-2 contributes to the decreased reactivity of the glycosyl donor.

Catalyst-Mediated Glycosylation

To overcome the challenges associated with direct glycosylation using GlcNAc donors, various catalyst systems have been developed. These catalysts aim to promote the glycosylation reaction efficiently and stereoselectively, often under milder conditions than previously required. Metal triflates have emerged as particularly effective promoters for these transformations. nih.govresearchgate.net

Copper(II) Triflate Catalysis

Copper(II) triflate (Cu(OTf)₂) has been identified as a versatile and effective catalyst for the glycosylation of N-acetyl-D-glucosamine donors. researchgate.netnovartis.com It has been shown to promote the selective and rapid synthesis of β-glycosides of GlcNAc. researchgate.net One of the advantages of using Cu(OTf)₂ is the ability to control the anomeric selectivity. While catalytic amounts of Cu(OTf)₂ favor the formation of the β-anomer, increasing the catalyst loading and extending the reaction time can lead to the α-glycoside, likely through a post-glycosylation anomerization process. researchgate.net Studies have also shown that less reactive metal triflates like Cu(II) can be beneficial in glycosylations involving more challenging glycosyl acceptors. nih.gov

Table 1: Copper(II) Triflate Catalyzed Glycosylation of a GlcNAc Donor

| Acceptor | Product | Yield (%) | Anomeric Ratio (α:β) | Reference |

| 1-Octanol | Octyl GlcNAc-glycoside | Good | Predominantly β | researchgate.net |

| (-)-Menthol | Menthyl GlcNAc-glycoside | Good | Predominantly β | researchgate.net |

Note: "Good" yields were reported without specific percentages in the referenced abstract.

Iron(III) Triflate Catalysis

Iron(III) triflate (Fe(OTf)₃) is another highly effective and environmentally friendly catalyst for the glycosylation of N-acetylated glycosamine donors. rsc.orgresearchgate.net It is an inexpensive, non-toxic, and abundant metal catalyst. researchgate.net Fe(OTf)₃ has been successfully used in the highly selective synthesis of β-glycosides of N-acetylglucosamine, including the formation of β-(1→6), β-(1→2), and β-(1→3) linked disaccharides in high yields. rsc.orgresearchgate.net The reactions can be carried out under microwave conditions or in a continuous flow process, demonstrating the versatility and scalability of this method. rsc.orgresearchgate.net Notably, Fe(OTf)₃ has been found to be a highly active Lewis acid for these reactions, even with the biologically relevant N-acetyl group present. nih.gov Unlike some other catalysts, the glycosylation with Fe(OTf)₃ does not necessarily proceed through a mandatory oxazolinium intermediate. researchgate.net

Table 2: Iron(III) Triflate Catalyzed Glycosylation of Peracetylated β-D-N-acetylglucosamine

| Acceptor Type | Linkage Type | Yield | Reference |

| Simple Alcohols | β-glycoside | High | rsc.orgresearchgate.net |

| Carbohydrate Acceptors | β-(1→6) | High | rsc.orgresearchgate.net |

| Carbohydrate Acceptors | β-(1→3) | High | rsc.orgresearchgate.net |

| Carbohydrate Acceptors | β-(1→2) | High | rsc.orgresearchgate.net |

Note: Specific yield percentages were not detailed in the abstract but were described as "high."

Scandium(III) Trifluoromethanesulfonate (B1224126) (Sc(OTf)₃) Activation

Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) has been reported as an effective activator for β-GlcNAc donors. researchgate.net It has been utilized in the activation of aryl glycosyl sulfone donors, leading to the selective formation of α-mannosides through a post-glycosylation anomerization mechanism. rsc.orgnih.gov This indicates that Sc(OTf)₃ can influence the stereochemical outcome of the glycosylation. Research has shown that both scandium triflate and acetic acid can promote the anomerization of an initially formed β-glycoside to the more stable α-anomer. researchgate.net The ability of Sc(OTf)₃ to act as a potent Lewis acid catalyst allows for the activation of glycosyl donors under specific conditions to achieve desired stereoselectivity. rsc.orgnih.gov

Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) Catalysis

Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a powerful Lewis acid catalyst frequently employed in glycosylation reactions involving this compound and its derivatives. wikipedia.orgresearchgate.net Its high electrophilicity makes it effective for activating glycosyl donors, facilitating the formation of glycosidic bonds. wikipedia.org

In a typical procedure, the N-acetylglucosamine (GlcNAc) donor and a glycosyl acceptor are mixed in a solvent like 1,2-dichloroethane. nih.gov The addition of a catalytic amount of TMSOTf at a controlled temperature, for instance, 40 °C, initiates the reaction. nih.gov The reaction is allowed to proceed for several hours before being quenched, typically with an aqueous solution of sodium bicarbonate. nih.gov

One of the significant advantages of using TMSOTf is its ability to promote glycosylation under relatively mild conditions. nih.gov For example, glycosylation with a GlcNAc donor bearing a 4-O-tert-butyldimethylsilyl (TBDMS) protecting group in the presence of catalytic TMSOTf proceeds smoothly to give β-glycosides in good yields with complete stereoselectivity when using primary alcohols as acceptors. nih.gov However, the efficiency can be lower with sterically hindered acceptors. nih.gov

It is important to note that TMSOTf is highly sensitive to moisture and hydrolyzes readily. wikipedia.org Therefore, reactions utilizing this catalyst must be carried out under anhydrous conditions to ensure optimal performance.

Stereoselective Glycosylation Strategies

The stereoselective formation of glycosidic linkages is a critical aspect of carbohydrate chemistry, as the anomeric configuration (α or β) of a glycoconjugate significantly influences its biological activity. mdpi.com For this compound, the stereochemical outcome of a glycosylation reaction is influenced by several factors, including the choice of protecting groups, the activation system, solvents, and the nature of the glycosyl acceptor. mdpi.com

Beta-Selective Glycosylation Methods

Achieving β-selectivity in the glycosylation of N-acetylglucosamine (GlcNAc) donors can be challenging due to the tendency of the 2-acetamido group to form a stable oxazoline intermediate, which can lead to the formation of the undesired α-glycoside. nih.gov However, several strategies have been developed to favor the formation of the β-linkage.

One direct method involves the use of a GlcNAc donor with a 4-O-tert-butyldimethylsilyl (TBDMS) protecting group. nih.gov Glycosylation of this donor with primary alcohols, catalyzed by a catalytic amount of TMSOTf, yields the desired β-glycosides with complete selectivity. nih.gov Another approach utilizes rare earth metal triflates, such as scandium(III) trifluoromethanesulfonate (Sc(OTf)₃), as an effective activator for β-GlcNAc tetraacetate donors, leading to high yields of β-glycosides with simple alcohols. nih.govnih.gov

Furthermore, the selective deprotonation of the hemiacetal hydroxyl group of unprotected N-acetyl glucosamine (B1671600) with sodium hydride in N,N-dimethylformamide (DMF), followed by alkylation, can selectively produce the β-glycoside. researchgate.net The addition of lithium bromide has been shown to significantly improve the β-selectivity in this process. researchgate.net

| Donor | Acceptor Type | Catalyst/Promoter | Outcome |

| 4-O-TBDMS-GlcNAc | Primary Alcohols | Catalytic TMSOTf | Complete β-selectivity, good yields nih.gov |

| β-GlcNAc tetraacetate | Simple Alcohols | Sc(OTf)₃ | High yields of β-glycosides nih.govnih.gov |

| Unprotected GlcNAc | Alkyl Halides | NaH in DMF, LiBr | Selective formation of β-glycosides researchgate.net |

Alpha-Selective Glycosylation Methods

While β-glycosides of N-acetylglucosamine are common, the synthesis of α-glycosides is also of significant interest. The stereochemical outcome of glycosylation can be shifted towards the α-anomer by carefully selecting the reaction conditions and catalysts.

For instance, while Sc(OTf)₃ promotes β-selectivity, using hafnium(IV) tetratriflate (Hf(OTf)₄) as a catalyst with N-acetyl-galactosamine (GalNAc) tetraacetate donors can lead to the formation of α-glycosides. nih.govfrontiersin.org It is suggested that Hf(OTf)₄ can catalyze the anomerization of the initially formed β-glycoside to the thermodynamically more stable α-product. nih.gov

Another strategy involves anomeric O-alkylation of a partially protected N-acetyl-D-glucosamine derivative. The stereoselectivity of this reaction can be influenced by the nature of the alkali metal cation. Shifting from a lithium cation to a potassium cation, or using a crown ether, can change the outcome from β-selective to α-selective. researchgate.net

| Donor | Catalyst/Conditions | Outcome |

| GalNAc tetraacetate | Hf(OTf)₄ | α-glycosides nih.govfrontiersin.org |

| Partially protected GlcNAc derivative | Anomeric O-alkylation with K⁺ or crown ether | α-selectivity researchgate.net |

Influence of Protecting Groups on Stereoselectivity

Protecting groups play a crucial role in directing the stereochemical outcome of glycosylation reactions. mdpi.com They can exert their influence through participating effects or by constraining the conformation of the glycosyl donor. mdpi.com

The 2-acetamido group in N-acetyl-D-glucosamine derivatives is a well-known participating group. It can attack the anomeric center to form an oxazoline or oxazolinium ion intermediate. mdpi.com This intermediate typically leads to the formation of a 1,2-trans-glycoside, which in the case of glucosamine is the β-glycoside. mdpi.com However, as mentioned earlier, the stable oxazoline can also be a side product that prevents further reaction. nih.gov

To control the stereoselectivity, alternative protecting groups for the 2-amino function are often employed. For example:

N-Phthaloyl (N-Phth) and N-2,2,2-trichloroethoxycarbonyl (N-Troc) groups are known to promote β-stereoselectivity. researchgate.net

An oxazolidinone protecting group, formed from the 2-amino and 3-hydroxyl groups, can be used to achieve either α- or β-selectivity by tuning the reaction conditions. mdpi.comsemanticscholar.org It has been suggested that with this protecting group, a β-linkage is formed initially and can then anomerize to the α-glycoside. mdpi.com

The use of an N-trichloroacetyl (N-TCA) group has also been systematically studied in glycosylation reactions. nih.gov

The protecting groups on other positions of the sugar ring also have an impact. For example, a 4-O-tert-butyldimethylsilyl (TBDMS) group on a GlcNAc donor was found to enhance its reactivity and favor β-selectivity. nih.gov

Synthesis of Glycoconjugates and Oligosaccharides

This compound is a valuable building block for the synthesis of more complex glycoconjugates and oligosaccharides. nih.govnih.gov These larger molecules are involved in a vast array of biological processes, and their synthesis is crucial for studying their function. nih.govnih.gov

Formation of Disaccharides

The formation of disaccharides involves the coupling of a glycosyl donor, such as a derivative of N-acetyl-D-glucosamine, with a suitable glycosyl acceptor, which is another monosaccharide with a free hydroxyl group. khanacademy.org The stereoselective formation of the glycosidic bond is a key challenge in disaccharide synthesis. researchgate.net

For example, the synthesis of a β-(1→6)-linked N-acetyl-D-glucosamine disaccharide can be achieved using a glycosyl donor with a participating group at the C-2 position to ensure β-selectivity. nih.gov The choice of protecting groups on both the donor and acceptor is critical to ensure that the desired hydroxyl group on the acceptor reacts and to allow for further manipulation of the resulting disaccharide.

A common strategy involves using a glycosyl donor with a leaving group at the anomeric position (e.g., a thiophenyl group or a trichloroacetimidate) and activating it in the presence of the glycosyl acceptor. nih.govnih.gov For instance, a 1+2 or 2+2 coupling strategy, using bromo-sugars as glycosyl donors, has been applied for the synthesis of β-(1→6)-linked N-acetyl-D-glucosamine oligomers. nih.gov

The synthesis of the heterodisaccharide 4-O-(N-acetyl-β-D-glucosaminyl)-D-glucosamine is another example that highlights the importance of regioselective and stereoselective glycosylation methods. nih.gov

| Glycosyl Donor | Glycosyl Acceptor | Coupling Strategy | Resulting Linkage |

| GlcNAc derivative (bromo-sugar) | GlcNAc derivative | 1+2 or 2+2 coupling | β-(1→6) nih.gov |

| GlcNAc derivative | GlcN derivative | Regio- and stereoselective glycosylation | β-(1→4) nih.gov |

Incorporation into Complex Glycolipids and Glycoproteins

This compound is a pivotal precursor in the chemical synthesis of complex glycoconjugates, including glycolipids and glycoproteins. Its fully acetylated form renders it soluble in organic solvents, facilitating its use in various coupling reactions. The acetyl groups serve as protecting groups for the hydroxyl functions, allowing for selective reactions at other positions.

In the synthesis of glycolipids, this compound can be converted into a glycosyl donor, such as a glycosyl halide or trichloroacetimidate. This activated sugar derivative is then reacted with a lipid aglycone, which is typically a ceramide or a diacylglycerol derivative, to form the desired glycolipid. For instance, novel glycolipids have been synthesized by coupling a glycoside of N-acetylgalactosamine, a related amino sugar, with a bile acid moiety to create particles that can associate with lipoproteins. nih.gov This strategy is aimed at targeting the asialoglycoprotein receptor in the liver for potential therapeutic applications. nih.gov

The synthesis of glycoproteins often involves the assembly of glycosylated amino acids into peptide chains. ox.ac.uk this compound can be used to synthesize the N-acetyl-β-D-glucosaminyl asparagine unit, a common linkage in N-linked glycoproteins. This involves several steps, including the conversion of the sugar to a glycosyl donor and its reaction with a suitably protected asparagine derivative. The resulting glycosylated amino acid can then be incorporated into a peptide sequence using solid-phase peptide synthesis. The synthesis of such complex molecules requires careful selection of protecting groups that are compatible with both the carbohydrate and peptide moieties to avoid unwanted side reactions. ox.ac.uk

Furthermore, N-Acetyl-beta-D-glucosamine is a fundamental component of various biologically important oligosaccharides and is frequently found in glycoproteins and glycolipids. nih.gov The chemical synthesis of oligo-β-(1→6)-glucosamine derivatives, which are fragments of bacterial surface polysaccharides, often utilizes protected glucosamine building blocks. nih.gov For example, a strategy for synthesizing β-(1→6)-linked N-acetyl-D-glucosamine oligosaccharides employed a 2-phthalimido protecting group to ensure the formation of the 1,2-trans interglycosidic bond, with acetate (B1210297) esters as permanent protecting groups. nih.gov

Advanced Derivatization Techniques

Advanced derivatization of this compound allows for the creation of novel molecular probes and potential therapeutic agents. These techniques involve modifying the acyl groups or conjugating the sugar to other bioactive molecules.

The acetyl groups of this compound can be replaced with other acyl groups to modulate the compound's physical and biological properties. This is typically achieved by first deacetylating the parent compound and then re-acylating it with different acylating agents, such as acid anhydrides or acid chlorides. rsc.org

Research has shown the synthesis of novel 1,3,4,6-tetra-O-acyl-N-acyl-d-glucosamine derivatives starting from glucosamine hydrochloride. rsc.org In these syntheses, various acyl groups can be introduced. For example, studies have been conducted on the synthesis of O-acyl-L-alaninols with long, saturated acyl chains (from 14 to 20 carbons), and their physical properties were found to vary with the length of the acyl chain. nih.gov While this study was not on glucosamine derivatives, the principles of varying acyl chain length to alter molecular properties are broadly applicable.

The rationale for synthesizing such analogs is often to investigate structure-activity relationships. For example, replacing acetyl groups with longer-chain acyl groups can increase the lipophilicity of the molecule, which may enhance its ability to cross cell membranes.

Table 1: Examples of Synthesized N-Acyl-D-Glucosamine Derivatives and Related Compounds

| Starting Material | Acylating Agent | Catalyst/Solvent | Product | Reference |

| Glucosamine hydrochloride | Acyl chlorides | Methanol/Triethylamine | N-acyl-d-glucosamines | researchgate.net |

| Glucosamine hydrochloride | Acid anhydrides/chlorides | Pyridine | 1,3,4,6-tetra-O-acyl-N-acyl-d-glucosamine derivatives | rsc.org |

| L-Alaninol | Long-chain acyl chlorides | Not specified | O-acyl-L-alaninols | nih.gov |

This compound and its derivatives can be chemically linked to a wide range of bioactive molecules, including peptides, drugs, and fluorescent labels. This conjugation can impart new functionalities to the sugar, such as targeting specific cells or tissues, or it can enhance the properties of the conjugated molecule.

One approach involves conjugating N-acetylglucosamine to the anticancer drug doxorubicin (B1662922) using a polyethylene (B3416737) glycol (PEG) linker. researchgate.net This strategy aims to create a prodrug that can selectively target cancer cells, potentially reducing the systemic toxicity of doxorubicin. researchgate.net In a similar vein, a derivative of tetra-O-acetyl glucosamine was synthesized to contain ketoprofen, a non-steroidal anti-inflammatory drug (NSAID). rsc.orgresearchgate.net

Peptide conjugation is another area of active research. For example, N-acetylglucosamine can be attached to peptides to enhance their therapeutic efficacy or to target them to specific tissues. mdpi.com Transglutaminase enzymes can be used to couple peptides containing glutamine or lysine (B10760008) residues to tissues, a method that could be adapted for glucosamine-peptide conjugates. nih.gov

Fluorescent labeling of proteins can be achieved by incorporating a fluorescently labeled amino acid. nih.gov A similar strategy could potentially be used to attach a fluorescently labeled N-acetylglucosamine derivative to a protein or other biomolecule, creating a tool for studying biological processes such as protein glycosylation. The conjugation of D-glucosamine to quantum dots has been shown to enhance their uptake into osteoblastic cells, demonstrating the potential of glucosamine to improve the cellular delivery of nanoparticles. nih.gov

The chemical methods for conjugation are diverse and include techniques like "click chemistry," which involves the reaction between an alkyne and an azide (B81097) to form a stable triazole linkage. mdpi.com Carbodiimide chemistry is also commonly used to link molecules, for instance, by activating a carboxylic acid to react with an amine. nih.gov

Table 2: Examples of this compound Conjugates

| Conjugated Molecule | Linker/Method | Purpose/Application | Reference |

| Doxorubicin | Polyethylene glycol (PEG) | Targeted anticancer delivery | researchgate.net |

| Ketoprofen | Direct acylation | Anti-inflammatory drug conjugate | rsc.orgresearchgate.net |

| Quantum Dots | Carbodiimide chemistry (EDC) | Enhanced cellular uptake for imaging | nih.gov |

| Peptides | Various (e.g., Click Chemistry, Transglutaminase) | Enhanced therapeutic efficacy and targeting | mdpi.comnih.gov |

Biochemical and Biological Activities of N Acetyl Beta D Glucosamine Tetraacetate

Enzymatic Interactions and Modulation

The introduction of tetraacetate groups to N-acetyl-beta-D-glucosamine can influence its interaction with various enzymes, particularly those involved in glycoside hydrolysis. The increased lipophilicity of the tetraacetate derivative may facilitate its entry into cells and organelles where these enzymes are active.

Inhibition of Glycosidases

N-acetyl-D-glucosamine and its derivatives are known to interact with glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Increased concentrations of monosaccharides like N-acetyl-D-glucosamine can lead to product inhibition of these enzymes, reducing their activity by 12-70%. wikipedia.org While specific inhibitory constants for N-Acetyl-beta-D-glucosamine tetraacetate are not extensively documented in publicly available research, its structural similarity to NAG suggests a potential role as a competitive inhibitor for some glycosidases. The acetyl groups may also influence the binding affinity of the molecule to the active sites of these enzymes.

Interactions with N-Acetyl-beta-D-hexosaminidases (HEX/NAG)

N-acetyl-β-D-hexosaminidases (HEX) are crucial enzymes responsible for the breakdown of complex sugars containing N-acetylglucosamine and N-acetylgalactosamine residues. researchgate.net These enzymes are vital in various biological processes, and their dysfunction can lead to metabolic disorders. Given that this compound is a modified form of the natural substrate, it is plausible that it interacts with the active site of HEX enzymes. This interaction could range from competitive inhibition to acting as a substrate, depending on the specific isoform of the enzyme and the cellular conditions. The tetra-acetylated form might exhibit altered binding kinetics compared to the parent NAG molecule.

Impact on Glycosyl Hydrolase Families (e.g., GH3, GH20, GH84)

Glycosyl hydrolases are a widespread group of enzymes categorized into families based on their structure and mechanism. Families GH3, GH20, and GH84 include various N-acetyl-β-D-glucosaminidases and β-N-acetylhexosaminidases that play significant roles in both physiological and pathological processes. researchgate.netnih.gov

GH3: Members of this family are typically involved in biomass degradation and cell wall remodeling. researchgate.net

GH20: These enzymes are primarily β-N-acetyl-D-hexosaminidases that are crucial for the metabolism of glycoconjugates. researchgate.netsemanticscholar.org

GH84: This family includes O-GlcNAcases, which are involved in the removal of O-linked N-acetylglucosamine from intracellular proteins, a key regulatory post-translational modification.

While direct studies on the impact of this compound on these specific families are limited, the enhanced cell permeability of this derivative could make it a more effective modulator of intracellular glycosyl hydrolases, such as those in the GH84 family.

| Glycosyl Hydrolase Family | General Function | Potential Interaction with this compound |

| GH3 | Biomass degradation, cell wall remodeling | Potential for competitive inhibition |

| GH20 | Metabolism of glycoconjugates | Potential for competitive inhibition or substrate mimicry |

| GH84 | Removal of O-GlcNAc from proteins | Potential for enhanced intracellular inhibition due to increased permeability |

Modulation of Immune Responses and Cellular Processes

The immunomodulatory properties of N-acetyl-D-glucosamine are an area of active research. casi.org The tetraacetate derivative, with its potential for increased cellular uptake, may exhibit more potent effects on immune cells and their functions.

Interaction with Immune Cells

N-acetyl-D-glucosamine plays a role in the function of various immune cells, including T cells, B cells, macrophages, and neutrophils. casi.org It is a precursor for the synthesis of N-linked glycans, which are essential for the proper functioning of these cells. casi.org The acetylation of NAG has been reported to enhance its ability to inhibit T-helper 1 (TH1) and TH17 responses, which are associated with autoimmunity. nih.gov This suggests that this compound may more effectively interact with the cellular machinery of immune cells to modulate their activity.

Influence on Immune Cell Activity

Research on N-acetyl-D-glucosamine and its polymers, such as chitin (B13524), has demonstrated a capacity to influence immune responses. For instance, chitin particles can induce innate immune responses and have a Th1 adjuvant effect, promoting cell-mediated immunity while down-regulating Th2 responses associated with allergic reactions. nih.govnih.gov Given that acetylation enhances the capacity of NAG to inhibit certain T-cell responses, this compound could potentially have a more pronounced effect on the balance of T-helper cell subsets and the production of associated cytokines. This could involve the suppression of pro-inflammatory pathways and the promotion of anti-inflammatory responses.

| Immune Cell Type | Known Role of N-acetyl-D-glucosamine | Potential Enhanced Influence of this compound |

| T-helper cells (Th1/Th17) | Inhibition of pro-inflammatory responses | More potent inhibition of Th1/Th17 activity |

| T-regulatory cells (Treg) | Supports anti-inflammatory activity | Enhanced support of Treg function |

| Macrophages | Regulation of inflammatory responses | Greater modulation of macrophage activation and cytokine release |

| B cells and Neutrophils | Supports development and function | Potentially enhanced regulation of their activity |

Enhancement of N-Glycan Branching in T Cells

N-glycan branching is a critical post-translational modification that significantly influences the function of glycoproteins on the surface of T cells, thereby modulating T cell activity. Supplementation with N-acetylglucosamine (GlcNAc) has been shown to increase the pool of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc) in the Golgi apparatus, which is the substrate for N-acetylglucosaminyltransferases (Mgats), the enzymes responsible for creating branches in N-glycans. nih.govmdpi.com Enhanced N-glycan branching on T cell surface receptors, such as the T cell receptor (TCR), can alter the lattice formation of galectin-glycoprotein interactions, leading to a dampening of T cell signaling and activation. nih.gov

While direct studies on this compound are limited, research on acetylated forms of GlcNAc suggests they are effective prodrugs for increasing intracellular GlcNAc levels. Acetylation improves the cell permeability of GlcNAc, leading to a more efficient increase in N-glycan branching compared to unmodified GlcNAc. semanticscholar.org This enhanced branching is a key mechanism underlying the immunomodulatory effects of these compounds.

| Compound Studied | Effect on T Cells | Mechanism |

| N-acetylglucosamine (GlcNAc) | Enhances N-glycan branching | Increases intracellular UDP-GlcNAc pool |

| Acetylated GlcNAc derivatives | More potent enhancement of N-glycan branching | Improved cell permeability and delivery of GlcNAc |

Inhibition of T Cell Function and Autoimmunity

The enhancement of N-glycan branching in T cells by N-acetylglucosamine and its derivatives has profound implications for T cell function and the development of autoimmune responses. Increased N-glycan branching has been demonstrated to suppress pro-inflammatory T cell responses, including those of T-helper 1 (Th1) and T-helper 17 (Th17) cells, which are key drivers of many autoimmune diseases. nih.gov This suppression is achieved by modulating TCR signaling and promoting the function of regulatory T cells (Tregs). semanticscholar.org

Studies have shown that oral administration of GlcNAc can inhibit T cell activity and ameliorate experimental autoimmune encephalomyelitis (EAE), a mouse model of multiple sclerosis. nih.gov Acetylated forms of GlcNAc, with their superior ability to increase N-glycan branching, are expected to have even more potent effects in inhibiting T cell-mediated autoimmunity. semanticscholar.org The underlying mechanism involves the altered cell surface glycoprotein landscape, which leads to reduced T cell proliferation and cytokine production. nih.gov

| T Cell Subset | Effect of Increased N-Glycan Branching | Implication for Autoimmunity |

| Th1 | Inhibition of pro-inflammatory cytokine production | Attenuation of autoimmune responses |

| Th17 | Inhibition of pro-inflammatory cytokine production | Attenuation of autoimmune responses |

| Regulatory T cells (Tregs) | Promotion of function | Suppression of autoimmune responses |

Potential Therapeutic Applications

The unique biological activities of this compound, inferred from studies on related acetylated compounds, suggest its potential as a therapeutic agent in a range of diseases characterized by aberrant glycosylation and immune dysregulation.

Treatment of Diseases Characterized by Abnormal Glycosylation

Altered glycosylation is a hallmark of cancer, with changes in N-glycan branching being frequently observed in tumor cells. frontiersin.org These changes can affect the function of cell surface receptors involved in cell growth, adhesion, and metastasis. Therefore, targeting glycosylation pathways is a promising strategy for cancer therapy.

Fully acetylated variants of glucosamine (B1671600) have been shown to cross the plasma membrane of cancer cells and exert cytotoxic effects. nih.gov Furthermore, fluorinated glucosamine analogs can inhibit the synthesis of certain glycan structures, such as N-acetyllactosamines and sialyl Lewis X, which are important for cancer cell adhesion and metastasis. nih.gov The mechanism of action for some of these compounds involves the depletion of intracellular UDP-GlcNAc pools, which are necessary for the synthesis of complex N-glycans. nih.gov Given that this compound is designed to efficiently deliver GlcNAc into cells, it could potentially modulate the aberrant glycosylation patterns in cancer cells and inhibit tumor progression.

The anti-inflammatory properties of N-acetylglucosamine and its derivatives make them attractive candidates for the treatment of inflammatory disorders. nih.govnih.gov These compounds have been shown to suppress the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in models of inflammation. nbinno.com The mechanism is linked to the modulation of immune cell function, including the inhibition of pro-inflammatory T cell responses as discussed earlier.

By enhancing N-glycan branching, this compound could potentially dampen the inflammatory cascade in chronic inflammatory diseases. Research on novel N-acetylglucosamine derivatives has demonstrated their ability to inhibit leukocyte migration, a key process in inflammation. nbinno.com

Role in Hyaluronic Acid Production

Hyaluronic acid (HA) is a major component of the extracellular matrix and is crucial for tissue hydration, lubrication, and repair. N-acetyl-D-glucosamine is a fundamental building block for the synthesis of hyaluronic acid. nih.gov Studies have shown that exogenous N-acetylglucosamine can increase the production of hyaluronic acid by dermal fibroblasts. nih.govmitochon.it

While some studies on N-acetyl-D-glucosamine have yielded conflicting results regarding its direct impact on hyaluronic acid synthesis by synoviocytes, other research indicates that derivatives like β-D-Glucosamine pentaacetate can promote its production. caymanchem.com This suggests that acetylated forms of N-acetyl-D-glucosamine, such as the tetraacetate derivative, may serve as effective precursors for hyaluronic acid synthesis, with potential applications in dermatology and rheumatology.

Implications for Gut Health and Mucus Barrier Integrity

N-Acetyl-D-glucosamine (NAG), the parent compound, is a crucial element for the structural integrity of the gut. casi.orgcaringsunshine.com It serves as an essential building block for glycosaminoglycans and glycoproteins that form the protective mucus layer lining the intestine. casi.orgcaringsunshine.comcaringsunshine.com This mucus barrier, produced by specialized goblet cells, is vital for maintaining gut health by protecting the intestinal lining from damage, trapping harmful bacteria and toxins, and housing beneficial microbiota. casi.org A compromised barrier is often implicated in inflammatory bowel diseases (IBD). caringsunshine.com Research indicates that GlcNAc can improve intestinal mucosal barrier dysfunction by restoring the microscopic structure of the intestinal mucosa. bdpsjournal.orgresearchgate.net Studies in rat models of diarrhea-predominant irritable bowel syndrome (IBS-D) showed that GlcNAc treatment led to the normalization of intestinal microvilli and tight junctions, which are critical for barrier function. bdpsjournal.orgresearchgate.net

The integrity of the gut's mucosal barrier is heavily dependent on mucins, which are large glycoproteins that form the gel-like structure of mucus. casi.org GlcNAc acts as a natural precursor for the synthesis of these mucins. caringsunshine.comyourdayly.com By providing the necessary substrate for mucin production, GlcNAc helps to strengthen and maintain this protective layer. casi.orgyourdayly.com When the body has an insufficient supply of GlcNAc, the mucus barrier can become thin and weak, leaving the gut wall exposed to potential irritants and pathogens. casi.org Preclinical studies have shown that GlcNAc supplementation can enhance mucin production. caringsunshine.com This is further supported by findings from biopsies in pediatric patients with IBD, where an increase in the epithelial expression of mucin was observed following GlcNAc administration, suggesting a direct role in promoting mucin formation. casi.org

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously resistant to immune responses and antimicrobial agents. nih.gov The formation of biofilms by pathogenic bacteria in the gut, such as the adherent and invasive E. coli (AIEC) strain LF82, is a significant concern, particularly in the context of Crohn's disease. nih.govresearchgate.net

Research has demonstrated that the mucin-derived sugar GlcNAc can reduce the formation of biofilms by the AIEC strain LF82. nih.govresearchgate.netnih.gov The mechanism involves the bacterial regulatory protein NagC, a sensor for GlcNAc metabolism. nih.govresearchgate.net The addition of GlcNAc, or the mutation of the nagC gene, leads to the inactivation of the NagC regulator, which in turn reduces biofilm formation. nih.govresearchgate.netnih.gov Real-time monitoring has shown that this process specifically impairs the early steps of biofilm development. nih.govresearchgate.net This effect is partly attributed to the influence on Type 1 fimbriae, which are hair-like appendages that bacteria use for adhesion. nih.govresearchgate.netnih.gov GlcNAc has also been shown to diminish the production of Curli fibers, another extracellular component involved in E. coli biofilm formation and adhesion. plos.org

Given its role in strengthening the gut barrier and mitigating pathogenic bacterial biofilms, GlcNAc has garnered significant interest as a potential agent in the management of Inflammatory Bowel Disease (IBD), which includes Crohn's disease and ulcerative colitis. caringsunshine.comcaringsunshine.com In IBD, the protective mucus barrier is often compromised, leading to chronic inflammation. caringsunshine.com By serving as a substrate for tissue repair, GlcNAc may help restore this barrier. nih.gov

Pilot studies, particularly in pediatric populations with severe, treatment-resistant IBD, have shown promising results. caringsunshine.comnih.gov In one study, oral administration of GlcNAc resulted in clear improvement in eight out of twelve children. nih.govresearchgate.net Histological analysis of biopsies from these patients revealed increased glycosaminoglycans in the gut lining, indicating tissue repair. nih.gov Another trial involving adults with IBD reported that 88.1% of patients experienced reduced symptoms after four weeks of NAG supplementation. casi.org The proposed mechanisms for these benefits include enhanced epithelial repair and modulation of immune responses. caringsunshine.com While these preliminary findings are encouraging, larger controlled trials are needed to confirm the efficacy of GlcNAc as a treatment for IBD. caringsunshine.comcaringsunshine.comnih.gov

Considerations for Anti-tumor and Anti-inflammatory Activities (in parent GlcNAc and derivatives)

The parent compound N-Acetyl-D-glucosamine and its derivatives have demonstrated notable anti-inflammatory and anti-tumor properties in various studies.

Anti-inflammatory Activities

GlcNAc has been developed as an immunomodulatory and anti-inflammatory agent. mdpi.com Its anti-inflammatory effects are attributed to its ability to inhibit the expression of inflammatory cytokines and reduce the activation of inflammatory pathways. nih.gov Studies have shown that GlcNAc and its novel derivatives can significantly decrease serum levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov In a mechanistic trial on multiple sclerosis, oral GlcNAc therapy dose-dependently lowered serum levels of the inflammatory cytokines IFNγ, IL-17, and IL-6. researchgate.netnih.gov

| Compound | Model | Key Findings | Reference |

|---|---|---|---|

| N-Acetyl-D-glucosamine (NAG/GlcNAc) | LPS-induced inflammation in mice | Decreased serum levels of IL-6 and TNF-α. | nih.gov |

| BNAG1 (Deoxygenated NAG derivative) | LPS-induced inflammation in mice | Showed higher inhibitory activity against IL-6 and TNF-α production compared to NAG. Inhibited leukocyte migration. | nih.gov |

| N-Acetyl-D-glucosamine (GlcNAc) | Multiple Sclerosis Patients | Dose-dependently lowered serum levels of IFNγ, IL-17, and IL-6. | researchgate.netnih.gov |

| N-Acetyl-D-glucosamine (GlcNAc) | Influenza A virus-infected MDCK cells | Reduced the secretion of IL-6, IL-8, and TNF-α back to baseline levels. | mdpi.com |

Anti-tumor Activities

Glucosamine and its derivatives have been investigated for their anti-cancer activities, which may involve several mechanisms, including the induction of cell cycle arrest and apoptosis (programmed cell death). nih.govnih.gov However, the effects can vary between different derivatives. For instance, while D-glucosamine hydrochloride showed growth inhibitory effects on human hepatoma cells, N-acetyl glucosamine (NAG) did not inhibit the proliferation of these specific cells in one study. nih.govnih.gov In other contexts, GlcNAc is considered to have anti-tumor activities. mdpi.com The proposed anti-cancer mechanisms for glucosamine compounds are linked to their influence on biological pathways involved in cell death, proliferation, and angiogenesis. daneshyari.com It is suggested that excessive intake of GlcNAc could potentially induce genome instability, which might contribute to cancer initiation, highlighting the complexity of its role in cancer biology. escholarship.org

| Compound | Cancer Model | Observed Effect | Reference |

|---|---|---|---|

| D-glucosamine hydrochloride | Human hepatoma SMMC-7721 cells (in vitro) | Concentration-dependent reduction in cell growth; induction of apoptosis. | nih.govnih.gov |

| N-acetyl glucosamine (NAG) | Human hepatoma SMMC-7721 cells (in vitro) | Did not inhibit cell proliferation. | nih.govnih.gov |

| D-glucosamine hydrochloride | Sarcoma 180 in mice (in vivo) | Exhibited antitumor activity and enhanced immune response (T lymphocyte proliferation). | nih.govnih.gov |

Mechanistic Investigations

Detailed Reaction Mechanisms in Glycosylation

The glycosylation reactions involving N-acetyl-β-D-glucosamine derivatives are complex, with the stereochemical outcome and reaction efficiency being heavily influenced by the participation of the N-acetyl group at the C-2 position. This participation leads to specific intermediates that dictate the formation of the glycosidic bond.

The N-acetyl group at the C-2 position of N-acetyl-β-D-glucosamine tetraacetate plays a crucial role in directing the stereochemical outcome of glycosylation reactions through a phenomenon known as neighboring group participation. When a glycosyl donor with an N-acetyl group at C-2 is activated, the lone pair of electrons on the oxygen atom of the acetyl carbonyl group can attack the anomeric center. This intramolecular reaction leads to the formation of a bicyclic acyloxonium ion intermediate.

This intermediate effectively blocks the α-face of the glucopyranose ring. Consequently, the incoming nucleophile (the acceptor alcohol) can only attack from the β-face, resulting in the stereoselective formation of a 1,2-trans-glycosidic linkage. This directing effect is a reliable method for the synthesis of β-glycosides of N-acetylglucosamine. The stability and reactivity of this acyloxonium ion are influenced by various factors, including the solvent and the nature of the activating promoter.

The efficiency of neighboring group participation is also dependent on the concentration of the reactants. At lower concentrations, the 1,2-trans product is generally favored due to the intramolecular nature of the participation. However, at higher concentrations, a competing bimolecular SN2-like reaction can occur, leading to a decrease in stereoselectivity.

Table 1: Factors Influencing Neighboring Group Participation

| Factor | Description | Impact on Glycosylation |

| N-acetyl group at C-2 | The participating group that forms a bicyclic acyloxonium ion intermediate. | Directs the formation of 1,2-trans glycosides. |

| Reactant Concentration | The amount of donor and acceptor in the reaction mixture. | Lower concentrations favor the desired 1,2-trans product. |

| Promoter | The chemical species that activates the glycosyl donor. | Can influence the rate of formation and stability of the acyloxonium ion. |

| Solvent | The medium in which the reaction is carried out. | Can affect the solubility of reactants and the stability of intermediates. |

Formation and Reactivity of Oxazoline (B21484) Intermediates

A significant aspect of glycosylation reactions with N-acetylglucosamine donors is the formation of a stable 1,2-oxazoline intermediate. This occurs when the nitrogen atom of the N-acetyl group, rather than the carbonyl oxygen, participates in the intramolecular reaction. The resulting five-membered oxazoline ring is often quite stable, which can sometimes hinder the desired glycosylation reaction, leading to lower yields.

However, the oxazoline species itself can be utilized as a glycosyl donor. The activation of the oxazoline with a Lewis acid or a Brønsted acid protonates the nitrogen atom, forming a reactive oxazolinium ion. This ion is then susceptible to nucleophilic attack by an acceptor alcohol, leading to the formation of the β-glycoside. The use of oxazoline donors has become a valuable strategy in carbohydrate chemistry, as they can be prepared and isolated, offering an alternative route to β-N-acetylglucosaminides. The reactivity of the oxazoline is dependent on the promoter used for its activation. For instance, rare earth metal triflates have been shown to be effective promoters for glycosylations using oxazoline donors.

Anomerization is the process of converting one anomer (e.g., the β-anomer) into the other (the α-anomer). In the context of N-acetylglucosamine glycosides, anomerization can occur under certain reaction conditions. For instance, treatment of peracetylated β-methyl N-acetylglucosamine glycoside with certain Lewis acids can lead to the formation of the corresponding α-glycoside.

The mechanism of this anomerization can involve the formation of an oxazoline intermediate. The cleavage of the glycosidic bond at the anomeric carbon can be followed by the participation of the N-acetyl group to form the oxazoline. Subsequent reopening of the oxazoline ring can then lead to either the α or β anomer, with the thermodynamic product often being favored. Studies have shown that specific solvent and temperature conditions can be used to control the anomeric ratio, in some cases achieving a high conversion to the α-anomer.

Molecular Interactions and Binding Studies

Understanding the molecular interactions of N-Acetyl-beta-D-glucosamine tetraacetate and related compounds is crucial for elucidating their biological roles and for the design of new therapeutic agents. Computational methods have become increasingly important in this field.

Computational biology offers powerful tools to investigate the behavior of carbohydrates and their interactions with proteins at a molecular level. These methods provide insights that can be difficult to obtain through experimental techniques alone.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-acetylglucosamine derivatives, docking studies have been employed to understand how these sugars interact with the binding sites of various proteins.

For example, molecular docking has been used to investigate the binding of N-acetyl-D-glucosamine to antimicrobial protein targets. These studies help in identifying key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the ligand-protein complex. The results of such in-silico analyses can guide the development of novel antimicrobial agents.

Similarly, docking studies have been performed to assess the interaction of N-acetyl-D-glucosamine with proteins from the SARS-CoV-2 virus. These computational analyses have suggested that N-acetyl-D-glucosamine has the potential to bind to several viral proteins, indicating a possible role in inhibiting viral function. While these studies provide valuable initial insights, they are often performed with the parent N-acetylglucosamine, and specific docking data for the tetraacetate derivative is less common. The acetate (B1210297) groups would significantly alter the size, shape, and polarity of the molecule, which would in turn affect its binding characteristics.

Table 2: Summary of Molecular Docking Studies with N-Acetylglucosamine Derivatives

| Protein Target | Organism/Virus | Purpose of Study | Key Findings |

| Antimicrobial Proteins | Various Bacteria | To investigate potential as an antimicrobial agent. | N-acetyl-D-glucosamine shows favorable binding interactions with several bacterial protein targets. |

| SARS-CoV-2 Proteins | SARS-CoV-2 | To explore potential antiviral activity. | N-acetyl-D-glucosamine demonstrates the potential to bind to and inhibit key viral proteins. |

Computational Biology Approaches

Molecular Dynamics Simulations

There is no available scientific literature detailing molecular dynamics simulations performed specifically on this compound. Research in this area has concentrated on the parent molecule, N-acetyl-D-glucosamine, to understand its conformational and dynamic properties in aqueous solutions and its interactions with biological targets such as proteins related to SARS-CoV-2. nih.govnih.gov These studies employ computational methods to simulate the movement and interaction of atoms and molecules, but similar analyses for the tetra-acetylated derivative have not been published.

Ligand Affinity to Proteins (e.g., SARS-CoV-2 pathogenicity factors, antibodies)

No specific data exists in the reviewed literature regarding the ligand affinity of this compound to proteins, including SARS-CoV-2 pathogenicity factors or antibodies. Computational and molecular docking analyses have been conducted on N-acetyl-D-glucosamine, which was shown to have potential binding interactions with several SARS-CoV-2 proteins and human antibodies. nih.gov However, these findings are specific to the parent compound and cannot be extrapolated to its tetra-acetylated form, for which affinity studies have not been reported.

Analytical Methodologies in Research

Chromatographic Techniques

Chromatography is an indispensable tool for the separation, identification, and purification of compounds. In the context of N-Acetyl-beta-D-glucosamine tetraacetate, High-Performance Liquid Chromatography (HPLC) is of primary importance.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for evaluating the purity of this compound and quantifying the yield of its synthesis. This method separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.

For acetylated sugars, reverse-phase HPLC (RP-HPLC) is often employed. The purity of the final product can be regularly monitored using HPLC to prevent degradation from moisture or heat during storage. A simple and sensitive RP-HPLC isocratic method can be used for the assay of related compounds like N-acetylglucosamine. sigmaaldrich.com The method's precision allows for the reliable quantification of the compound, which is critical for determining the efficiency of a synthetic route. For instance, in a study on the related compound glucosamine (B1671600), HPLC was used with derivatization to quantify the α and β stereoisomers, demonstrating the technique's ability to resolve closely related structures. nih.gov The results from HPLC analysis, specifically the retention time and peak area, provide qualitative and quantitative data, respectively.

Below is a table representing typical, though generalized, conditions for the HPLC analysis of amino sugars, which can be adapted for this compound.

| Parameter | Condition | Purpose |

| Column | Amino propyl (e.g., Chromolith® NH₂) or C18 | Separation based on polarity. |

| Mobile Phase | Isocratic mixture (e.g., Acetonitrile/Water) | Elutes the compound from the column. |

| Detector | UV (e.g., at 265 nm after derivatization) or Refractive Index (RI) | Detects the compound as it elutes. |

| Flow Rate | ~0.8 - 1.0 mL/min | Controls the speed of separation. |

| Temperature | 30°C | Ensures reproducibility of retention times. |

| Injection Volume | 10 µL | Introduces the sample into the system. |

| This table is a generalized representation and specific conditions may vary based on the exact instrumentation and desired separation. |

Spectroscopic Characterization

Spectroscopic methods are used to probe the molecular structure of this compound, providing definitive evidence of its chemical identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to map the carbon-hydrogen framework of the molecule.

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and connectivity of the protons. researchgate.netresearchgate.net For acetylated sugars, distinct signals appear for the anomeric proton, the protons on the pyranose ring, and the protons of the acetyl groups. For example, in the related compound N-acetyl-D-glucosamine, the anomeric proton can be used to determine the ratio of α and β anomers. nih.govresearchgate.net The deconvolution of overlapping signals in the NMR spectrum allows for the quantification of individual forms. nih.gov

¹³C NMR provides information about the carbon skeleton of the molecule. chemicalbook.comrsc.org Each unique carbon atom in this compound gives a distinct signal, confirming the presence of the pyranose ring, the N-acetyl group, and the four O-acetyl groups.

The following table summarizes representative ¹H NMR chemical shifts for the core structure, which are influenced by the tetraacetylation.

| Proton | Anomer | Representative Chemical Shift (δ) Range (ppm) | Multiplicity |

| Anomeric (H-1) | β | 4.6 - 5.2 | Doublet (d) |

| Ring Protons (H-2 to H-6) | α / β | 3.3 - 3.9 | Multiplets (m) |

| N-Acetyl (CH₃) | α / β | ~2.0 - 2.3 | Singlet (s) |

| O-Acetyl (CH₃) | α / β | ~1.9 - 2.1 | Singlets (s) |

| Data is illustrative and derived from general knowledge of acetylated glucosamine spectra. rsc.orgnih.gov Specific values can vary based on solvent and experimental conditions. |

Enzyme Assays for Biological Activity

Enzyme assays are critical for understanding the biological context and activity of compounds related to this compound. These assays typically measure the activity of enzymes that process glycosides, such as N-acetyl-beta-D-hexosaminidase (HEX/NAG). nih.gov While this compound itself may not be the direct substrate, these assays are fundamental for studying the pathways in which its deacetylated form, N-acetyl-D-glucosamine, participates.

Colorimetric and fluorometric assays are the most common methods for measuring enzyme activity due to their sensitivity and suitability for high-throughput screening. mdpi.com These assays employ synthetic substrates that are composed of an N-acetyl-β-D-glucosaminide moiety linked to a chromogenic (color-producing) or fluorogenic (fluorescence-producing) reporter molecule. nih.govnih.gov

When the enzyme, such as N-acetyl-beta-D-glucosaminidase (NAG), cleaves the glycosidic bond of the substrate, the reporter molecule is released. abcam.com The resulting change in color or fluorescence is measured with a spectrophotometer or fluorometer, respectively. The rate of this change is directly proportional to the enzyme's activity.

Colorimetric Assay : A widely used substrate is 4-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-NAG). nih.govnih.gov Cleavage by NAG releases 4-nitrophenol, which, at an alkaline pH, forms the yellow-colored 4-nitrophenoxide ion that can be quantified by measuring absorbance around 400 nm. nih.govnih.gov

Fluorometric Assay : These assays offer higher sensitivity than colorimetric methods. mdpi.com A common substrate is 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG). nih.gov Enzymatic cleavage releases 4-methylumbelliferone, a highly fluorescent product.

| Assay Type | Substrate Example | Reporter Molecule | Detection Method |

| Colorimetric | p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-NAG) nih.gov | 4-Nitrophenol nih.gov | Absorbance (~400 nm) nih.gov |

| Fluorometric | 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (4-MU-NAG) nih.gov | 4-Methylumbelliferone | Fluorescence Emission |

Building on the principles of fluorometric and colorimetric assays, optical sensors are advanced molecular probes designed for specific biomedical applications, such as diagnostics and in-vivo imaging. nih.govacs.org These sensors are derivatives of N-acetyl-β-D-glucosamine where the sugar is attached to a sophisticated dye that functions as an optical reporter. nih.gov

Upon cleavage by HEX/NAG, the released dye exhibits a significant change in its optical properties, such as a shift in its absorption wavelength or a "turn-on" of fluorescence. nih.gov This allows for highly selective detection and quantification of enzyme activity in complex biological samples like urine or blood serum and even within living cells. nih.govnih.gov These sensors are crucial for assessing kidney health, detecting infectious diseases, and imaging cancer. nih.govacs.org

Cell-Based Assays and In Vitro Studies

In vitro studies provide a controlled environment to investigate the specific cellular and molecular effects of compounds related to this compound.

The assessment of mucin production is critical for understanding mucosal health and disease. Research has explored the effects of N-acetyl-D-glucosamine (GlcNAc) oligosaccharides, which are structurally related to this compound, on mucin-secreting epithelial cells.

An ex-vivo model using intestinal epithelial mucosa from both humans and pigs was employed to study these effects. nih.gov In this methodology, tissue samples are maintained in a viable state outside the organism, allowing for direct assessment of mucin secretion in response to stimuli. The study found that chitin (B13524) oligosaccharides, specifically those with a degree of polymerization (DP) of 3 and 5, stimulated mucin secretion from colonic tissue in a time-dependent manner. nih.gov The secreted polymers were comparable to those produced under normal physiological conditions. nih.gov This mucin-stimulating effect was most pronounced in colonic and stomach mucosal tissue. nih.gov

Table 1: Mucin-Stimulating Effects of GlcNAc Oligosaccharides on Epithelial Tissue

| Tissue Source | Oligomer Tested | Observed Effect |

| Human Colon | DP3, DP5 | Mucin secretion induced |

| Porcine Colon | DP3, DP5 | Mucin secretion induced |

| Porcine Stomach | DP5 | Mucin secretion stimulated |

| Porcine Ileum | DP3, DP5 | Minor stimulation observed |

Data sourced from studies on N-acetyl-D-glucosamine oligosaccharides. nih.gov

Biofilms are complex communities of microorganisms adhered to a surface, and their formation is a significant factor in various persistent infections. The polysaccharide poly-β-1,6-N-acetyl-d-glucosamine (PNAG), a polymer of GlcNAc, is a key structural component in the biofilms of many bacterial species. nih.govnih.gov

Assays to study biofilm formation often involve growing bacteria in polystyrene tubes or on polystyrene rods and quantifying the adherent biofilm mass. nih.gov A key analytical method to probe the role of PNAG is the use of the enzyme Dispersin B (DspB), which specifically hydrolyzes the β-1,6-glycosidic linkages of the PNAG polymer. nih.gov Studies have shown that the enzymatic disruption of PNAG effectively inhibits biofilm formation and can disperse pre-formed biofilms of diverse bacteria, including Escherichia coli and Staphylococcus epidermidis. nih.gov This methodology confirms the crucial role of the PNAG polymer in maintaining the structural integrity of the biofilm. nih.gov

Table 2: Effect of PNAG Disruption on Bacterial Biofilm Formation

| Bacterial Species | Analytical Method | Result |

| Escherichia coli | Treatment with Dispersin B enzyme | Biofilm disruption nih.gov |

| Staphylococcus epidermidis | Treatment with Dispersin B enzyme | Biofilm disruption nih.gov |

| Yersinia pestis | Treatment with Dispersin B enzyme | Biofilm disruption nih.gov |

| Pseudomonas fluorescens | Treatment with Dispersin B enzyme | Biofilm disruption nih.gov |

| Cutibacterium acnes | Treatment with Dispersin B enzyme | Inhibition of biofilm formation nih.gov |

Findings are based on the enzymatic disruption of the PNAG polymer. nih.govnih.gov

In Vivo Models for Efficacy and Mechanistic Studies

In vivo models are essential for evaluating the systemic effects and therapeutic potential of a compound in a living organism.

The efficacy of N-acetyl-D-glucosamine (GlcNAc), the parent compound of the tetraacetate derivative, has been investigated in mouse models of rheumatoid arthritis (RA). researchgate.netnih.gov In these studies, mouse strains susceptible to developing arthritis, such as SKG mice, are used. nih.gov The typical experimental design involves dividing the animals into a control group receiving a standard diet and a treatment group receiving a diet supplemented with GlcNAc. nih.gov

Over a period of several weeks, researchers monitor the clinical progression of arthritis using an arthritis score and conduct histopathological analysis of the joints. nih.gov Furthermore, serum levels of various cytokines—proteins that mediate inflammation—are measured to understand the mechanistic pathways. Research in SKG mice demonstrated that a diet containing 0.5% GlcNAc suppressed arthritis and histopathological scores compared to a control group. nih.gov The study also revealed that GlcNAc administration led to a significant increase in the concentrations of anti-inflammatory or regulatory cytokines, suggesting a different mechanism of action compared to glucosamine hydrochloride. nih.gov

Table 3: Serum Cytokine Level Changes in RA Mouse Models Treated with GlcNAc

| Cytokine | Change in GlcNAc Group (vs. Control) | Implication |

| Interleukin-10 (IL-10) | Significantly Increased nih.gov | Anti-inflammatory response |

| Transforming Growth Factor β-1 (TGF-β1) | Significantly Increased nih.gov | Immune regulation |

| Interleukin-2 (IL-2) | Significantly Increased nih.gov | T-cell regulation |

| Tumor Necrosis Factor-α (TNF-α) | No significant change nih.gov | Different pathway than GlcN |

| Interleukin-6 (IL-6) | No significant change nih.gov | Different pathway than GlcN |

Data derived from studies using N-acetyl-D-glucosamine (GlcNAc) in SKG mouse models. nih.gov

To evaluate the effects of N-acetyl-glucosamine (GlcNAc) on joint health in humans, randomized, double-blind, placebo-controlled clinical trials have been designed. nih.gov This design is the gold standard for minimizing bias. In one such study, healthy individuals without arthritis symptoms were recruited and randomly assigned to one of three groups: a high-dose GlcNAc group, a low-dose GlcNAc group, or a placebo group. nih.gov

The primary method for symptom and efficacy assessment was not based on subjective pain scores but on objective biochemical markers of cartilage metabolism. nih.gov Specifically, researchers analyzed the serum ratio of a type II collagen degradation marker (C2C) to a type II collagen synthesis marker (PIICP). nih.gov A lower C2C/PIICP ratio indicates a shift towards cartilage protection. The results from this trial design showed that the C2C/PIICP ratio was suppressed in the groups receiving GlcNAc compared to the placebo group, particularly in subjects who started with evidence of impaired cartilage metabolism. nih.gov

Table 4: Outline of a Randomized Controlled Trial for GlcNAc

| Trial Parameter | Description |

| Study Design | Randomized, double-blind, placebo-controlled nih.gov |

| Participant Population | Healthy individuals without arthritic symptoms nih.gov |

| Intervention Groups | 1. Placebo2. Low-Dose GlcNAc3. High-Dose GlcNAc nih.gov |

| Primary Assessment Method | Analysis of serum biomarkers for cartilage metabolism nih.gov |

| Key Outcome Measure | Ratio of Type II Collagen Degradation (C2C) to Synthesis (PIICP) nih.gov |

This table outlines the design of a clinical study investigating N-acetyl-glucosamine (GlcNAc). nih.gov

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Strategies for Improved Yield and Selectivity

The chemical synthesis of N-acetylglucosamine glycosides is often challenging due to the low reactivity of GlcNAc as a glycosyl donor. researchgate.net A primary focus of future research is the development of more efficient and stereoselective synthetic methods.

Significant progress has been made in using various catalysts to improve the yield and selectivity of glycosylation reactions involving N-acetylglucosamine derivatives. Early methods often relied on heavy metal salts. researchgate.net More recent strategies involve a diverse array of catalysts, including strong Lewis acids or Brønsted acids, to activate glycosyl donors. researchgate.net

Rare earth metal triflates have emerged as particularly effective promoters. For instance, Yb(OTf)₃ has been used as a key promoter in a mild and efficient method for preparing GlcNAc derivatives. researchgate.net Other studies have demonstrated that catalysts like Sc(OTf)₃ can selectively produce β-glycosides, while Hf(OTf)₄ can yield α-glycosides. frontiersin.org The choice of catalyst can, therefore, direct the stereochemical outcome of the glycosylation.

In addition to new catalysts, optimizing reaction conditions such as temperature and the use of microwave irradiation are strategies employed to improve the conversion of intermediates to the desired glycosides. researchgate.net The development of novel catalytic systems, including palladium complexes and boron reagents, continues to be an active area of research aimed at achieving higher stereoselectivity without the need to modify the target glycosides. frontiersin.orgntu.edu.sg

| Catalyst Type | Specific Examples | Key Advantages/Outcomes | Citations |

|---|---|---|---|

| Rare Earth Metal Triflates | Yb(OTf)₃, Sc(OTf)₃, Hf(OTf)₄ | Mild and efficient promotion; stereoselective control (β- vs. α-glycosides). | researchgate.netfrontiersin.org |

| Lewis Acids | FeCl₃, SnCl₄, TMSOTf, BF₃·Et₂O | Activation of glycosyl donors; conversion of peracetylated sugars to oxazolines. | researchgate.netnih.govnih.gov |

| Boron-based Reagents | Phenylboron difluoride (PhBF₂), Diphenylboron fluoride (Ph₂BF) | Catalyze H-bond-mediated intramolecular SN2-type glycosylation for high 1,2-trans selectivity. | frontiersin.org |

| Transition Metals | Palladium(II) complexes | Catalytic stereoselective glycosylation, particularly for achieving α-O-glycosides. | ntu.edu.sg |

A significant challenge in the direct glycosylation with N-acetylglucosamine donors is the formation of a stable 1,2-oxazoline intermediate, which hampers the reaction's progress. researchgate.net A key breakthrough in managing this issue involves the use of reagents like 2-chloro-1,3-dimethylimidazolinium chloride (DMC). researchgate.netnih.gov This reagent can directly convert an unprotected oligosaccharide with a 2-acetamido sugar at its reducing end into the corresponding oxazoline (B21484) in an aqueous solution. researchgate.netnih.gov

Elucidation of Further Biological Mechanisms and Pathways

While the anti-inflammatory and cartilage-protective effects of GlcNAc are known, the precise molecular mechanisms and the full extent of its biological roles are still under investigation. N-Acetyl-beta-D-glucosamine tetraacetate, as a more cell-permeable prodrug, is a valuable tool in these studies.